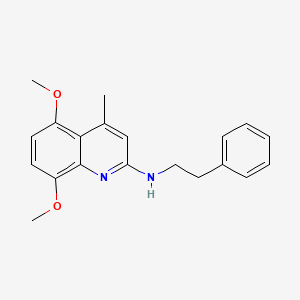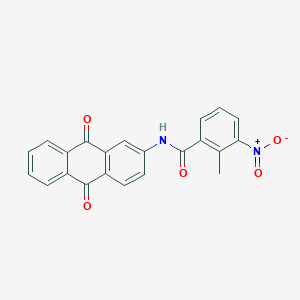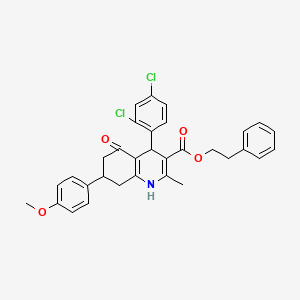
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.
作用机制
The exact mechanism of action of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine is not fully understood, but it is believed to act on the serotonin receptors in the brain. Specifically, it is thought to bind to the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This binding leads to an increase in the release of serotonin, dopamine, and norepinephrine, which are neurotransmitters that play a role in mood and cognition.
Biochemical and Physiological Effects
The use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been associated with a range of biochemical and physiological effects. These effects include changes in perception, mood, and thought processes. Users may experience altered sensory perception, such as changes in color perception and visual hallucinations. They may also experience changes in mood, such as increased feelings of empathy and euphoria. Additionally, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been shown to increase heart rate and blood pressure, which can be dangerous in individuals with pre-existing cardiovascular conditions.
实验室实验的优点和局限性
One advantage of using 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is its potency. It is a highly potent psychedelic drug, meaning that small doses can produce significant effects. This makes it a useful tool for studying the effects of psychedelics on the brain and behavior. However, the use of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine in lab experiments is limited by its potential for harm. It is a Schedule I controlled substance in the United States, meaning that it is considered to have a high potential for abuse and no accepted medical use.
未来方向
There are several future directions for research on 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. One area of interest is its potential as a treatment for addiction. Preliminary studies have shown that it may be effective in reducing cravings and withdrawal symptoms in individuals with substance use disorders. Another area of interest is its potential as a tool for psychotherapy. Some researchers believe that it may be useful in treating conditions such as depression, anxiety, and post-traumatic stress disorder. Finally, there is a need for further research into the long-term effects of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine use, particularly with regard to its impact on brain function and mental health.
合成方法
The synthesis of 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine involves the reaction of 2,5-dimethoxyphenethylamine with 4-methyl-2-nitrophenol in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with 2-phenylethylamine to yield 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine. The purity of the final product can be increased by recrystallization.
科学研究应用
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential therapeutic uses, including its ability to treat depression and anxiety. It has also been investigated for its effects on the brain and its potential as a tool for studying consciousness. In addition, 5,8-dimethoxy-4-methyl-N-(2-phenylethyl)-2-quinolinamine has been studied for its potential as a treatment for addiction and as a tool for psychotherapy.
属性
IUPAC Name |
5,8-dimethoxy-4-methyl-N-(2-phenylethyl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-18(21-12-11-15-7-5-4-6-8-15)22-20-17(24-3)10-9-16(23-2)19(14)20/h4-10,13H,11-12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYVVJGYOBJFMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)OC)OC)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5222077.png)
![methyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5222085.png)

![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-pyridinamine](/img/structure/B5222090.png)
![3-chloro-4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5222093.png)


![3-fluoro-N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5222105.png)
![2-(3-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5222113.png)


![1-(2-fluorobenzyl)-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5222152.png)
![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)